7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one
Overview
Description
7-Hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one is a chemical compound with the molecular weight of 268.27 . It is also known by its IUPAC name, 7-hydroxy-5-methoxy-2-phenyl-4H-chromen-4-one .
Molecular Structure Analysis
The InChI code for this compound is 1S/C16H12O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-9,17H,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 268.27 . More specific properties such as melting point, boiling point, and solubility are not provided in the search results.Scientific Research Applications
Molecular Docking and Spectroscopic Analysis
A study conducted by Sert et al. (2018) characterized a compound closely related to 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one using various spectroscopic techniques. The research involved molecular docking, Hirshfeld surface analysis, and thermodynamic analyses, providing insights into the molecular interactions and structural properties of such compounds (Sert et al., 2018).
Antimicrobial Activity
Research by Mandala et al. (2013) synthesized novel compounds including derivatives of this compound, demonstrating significant antibacterial and antifungal activities. The study highlights the potential of such compounds in developing new antimicrobial agents (Mandala et al., 2013).
Antioxidant and Radical Scavenger Activity
A study by Marino et al. (2016) focused on the antioxidant properties of compounds similar to this compound. The research used density functional theory to explore the compounds' ability to scavenge free radicals, suggesting their potential as antioxidants (Marino et al., 2016).
Synthesis and Biological Evaluation as Cytotoxic Agents
Liu et al. (2017) synthesized novel derivatives of 7-Hydroxy-4-phenylchromen-2-one and evaluated their cytotoxic potential against various human cancer cell lines. This study indicates the potential use of such compounds in cancer therapy (Liu et al., 2017).
Anti-inflammatory Properties
Kiruthiga et al. (2020) synthesized derivatives of 2-phenyl-4H-chromen-4-one and evaluated their anti-inflammatory activities. Their findings suggest that these compounds can be potential anti-inflammatory agents (Kiruthiga et al., 2020).
Antibacterial Effects
Behrami and Dobroshi (2019) reported the synthesis of 4-hydroxy-chromen-2-one derivatives and their high-level antibacterial activity, demonstrating the potential of these compounds in antibacterial applications (Behrami & Dobroshi, 2019).
Safety and Hazards
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with various proteins and enzymes, such as acetylcholinesterase (ache) and the gag-pol polyprotein .
Mode of Action
It’s worth noting that similar compounds have been shown to inhibit the reuptake of dopamine , and exhibit significant ability to inhibit AChE .
Pharmacokinetics
It’s known that similar compounds have poor solubility in water and fat, which can impact their bioavailability .
Result of Action
Similar compounds have been shown to have a broad spectrum of biological activities and pharmaceutical effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one. It’s worth noting that the solubility of similar compounds can be affected by the pH and temperature of the environment .
Biochemical Analysis
Biochemical Properties
7-Hydroxy-5-methoxy-2-phenyl-chromen-4-one plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity and function. For instance, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system . This inhibition can enhance cholinergic signaling, which is beneficial in conditions like Alzheimer’s disease. Additionally, this compound interacts with proteins involved in oxidative stress responses, such as superoxide dismutase and catalase, enhancing their activity and providing antioxidant protection .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to the upregulation of antioxidant genes . This activation helps protect cells from oxidative damage and supports cellular homeostasis. Furthermore, this compound can inhibit the proliferation of cancer cells by inducing cell cycle arrest and promoting apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For instance, it can inhibit the activity of matrix metalloproteinases, enzymes involved in tissue remodeling and cancer metastasis . Additionally, this compound can modulate gene expression by interacting with transcription factors and epigenetic regulators. By influencing these molecular targets, this compound can exert anti-inflammatory, antioxidant, and anticancer effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but its stability can be influenced by factors such as pH, temperature, and light exposure . Over time, degradation products may form, potentially altering its biological activity. Long-term studies have shown that this compound can maintain its antioxidant and anti-inflammatory effects in vitro and in vivo, although the extent of these effects may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound exhibits beneficial effects, such as reducing oxidative stress and inflammation . At high doses, it may cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus or diminishes beyond a certain dosage. Therefore, careful dosage optimization is essential to maximize the therapeutic benefits of this compound while minimizing potential risks .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes phase I and phase II metabolism, primarily in the liver, where it is metabolized by enzymes such as cytochrome P450s and UDP-glucuronosyltransferases . These metabolic processes result in the formation of various metabolites, which can influence the compound’s biological activity and pharmacokinetics. Additionally, this compound can modulate metabolic flux and alter metabolite levels, contributing to its overall therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins, facilitating its uptake and distribution . For example, it may bind to albumin in the bloodstream, enhancing its solubility and transport to target tissues . The compound’s localization and accumulation within specific tissues can influence its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, it may localize to the mitochondria, where it can exert its antioxidant effects by scavenging reactive oxygen species . Additionally, its presence in the nucleus can influence gene expression and modulate cellular responses to stress and damage .
Properties
IUPAC Name |
7-hydroxy-5-methoxy-2-phenylchromen-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-14-7-11(17)8-15-16(14)12(18)9-13(20-15)10-5-3-2-4-6-10/h2-9,17H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVEMWXSMSUNXSD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC2=C1C(=O)C=C(O2)C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40187243 | |
Record name | Chrysin-5-methylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33554-47-1 | |
Record name | Chrysin-5-methylether | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033554471 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chrysin-5-methylether | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40187243 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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